molecular formula C12H18N2O3S B5782077 N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Katalognummer B5782077
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: QAYWVUQHXQDDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MS-275 or Entinostat, is a synthetic compound that is being extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of histone deacetylase inhibitors (HDACi), which are a group of compounds that modulate gene expression by inhibiting the activity of histone deacetylases (HDACs).

Wirkmechanismus

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which promotes a more relaxed chromatin structure and enhances the accessibility of DNA to transcription factors. This, in turn, leads to the upregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide also inhibits the activity of other non-histone proteins, such as transcription factors and chaperones, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It also enhances the immune response by increasing the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. In neurodegenerative diseases, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to increase the expression of neurotrophic factors, which promote the survival and growth of neurons. It also reduces the accumulation of toxic proteins, such as amyloid-beta and huntingtin, which are associated with Alzheimer's disease and Huntington's disease, respectively. In inflammatory disorders, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It also has a long half-life, which allows for less frequent dosing. However, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. It also has limited bioavailability, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research of N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to explore its combination therapy with other drugs, such as immunotherapy and targeted therapy. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, further optimization of its pharmacokinetic properties may improve its efficacy and reduce its toxicity.

Synthesemethoden

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized using various methods, including the reaction of N~2~-ethyl-N~1~-methylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. The purity and yield of the product can be improved by using different solvents and purification techniques.

Wissenschaftliche Forschungsanwendungen

N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and colon cancer cells. It also enhances the efficacy of other anticancer drugs and radiation therapy. In neurodegenerative diseases, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-14(9-12(15)13-3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYWVUQHXQDDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.